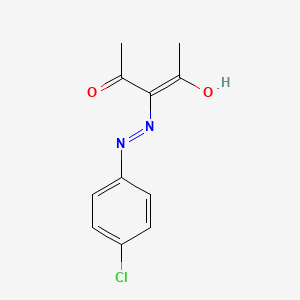

Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

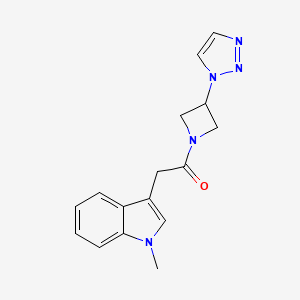

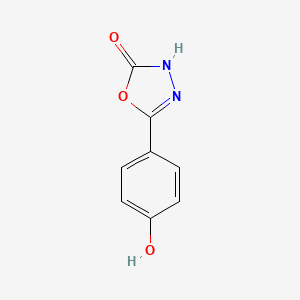

Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone) is a chemical compound with the CAS number 24756-07-8 . It is derived from 2,3,4-Pentanetrione, which is the simplest linear triketone, a ketone with three C=O groups .

Synthesis Analysis

2,3,4-Pentanetrione can be synthesized by oxidizing 2,4-pentanedione with selenium dioxide . Other methods to make triones start from a β-dione, and oxidize the carbon at the α position, between the two ketone groups . Different methods include reaction with bromine to make a dibromide, and then reacting with acetaldehyde and hydrolysing . Nitrogen oxides can also be used .Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetrione, the base molecule of Pentan-2,3,4-trione 3-(4-chlorophenylhydrazone), is CH3COCOCOCH3 . It is an organic molecule with three C=O groups .Chemical Reactions Analysis

2,3,4-Pentanetrione is a strong reducing agent . It reacts with hydrogen peroxide to yield acetic acid and carbon monoxide . Adding HOOH between C2 and C4 yields a cyclic intermediate which decomposes . With light or organic peroxides, a free radical reaction can take place, whereby the molecule is split into CH3COCO• and CH3CO• fragments .Physical And Chemical Properties Analysis

2,3,4-Pentanetrione appears as an orangy-red oil . The more intense color is due to the greater conjugation of double bonds, and potential resonance . At a reduced pressure of 20 mmHg it boils at 60 °C. It is hygroscopic .科学的研究の応用

Chemical Reactions and Structural Insights

Mannich Reaction and Sulphur Analogues : Pentan-2,3,4-trione-3-arylhydrazones undergo the Mannich reaction with formaldehyde and piperidine, leading to the formation of Mannich bases which can react with aromatic thiols to yield sulphur analogues. Arylhydrazones of triones undergo addition of Grignard reagent, demonstrating versatility in chemical transformations (Mustafa et al., 1965).

Bromination of Copper Chelates : Arylhydrazones of pentane-2,3,4-trione are subject to substitutive bromination, highlighting a pathway for structural modification of these compounds (Garg & Prakash, 1970).

Tautomeric and Thermodynamic Studies : The structural and tautomeric properties of closely related compounds have been examined through spectroscopic methods and quantum-chemical calculations, providing insights into their stability and reactivity (Maharramov et al., 2010).

Applications in Medicinal Chemistry and Catalysis

Small Aliphatic Rings in Medicinal Chemistry : The use of small aliphatic rings, including compounds structurally related to pentan-2,3,4-trione derivatives, has been explored for their physicochemical properties and potential as bioisosteres in drug development (Bauer et al., 2021).

Synthesis and Characterization of Metal Complexes : Studies have focused on the synthesis and structural characterization of metal complexes based on functionalized ligands derived from pentan-2,3,4-trione, highlighting their potential applications in catalysis and materials science (Momeni et al., 2013).

Catalytic Activity in Oxidation Reactions : Novel copper(II) complexes derived from hydrazones of pentan-2,4-dione have been investigated for their catalytic activity in the oxidation of organic substrates, demonstrating their utility in synthetic chemistry (Mahmudov et al., 2010).

特性

IUPAC Name |

(Z)-3-[(4-chlorophenyl)diazenyl]-4-hydroxypent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,15H,1-2H3/b11-7-,14-13? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWYHAGZQWASBN-IUIMFOADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)N=NC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(=O)C)/N=NC1=CC=C(C=C1)Cl)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4-Pentanetrione, 3-(4-chlorophenyl)hydrazone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2655262.png)

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2655272.png)

![1-(3,3-Dimethyl-2-oxobutyl)-3-(4-fluorophenyl)-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2655274.png)

![4-bromo-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2655283.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2655284.png)